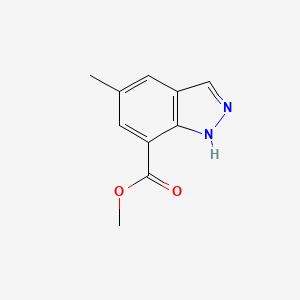

methyl 5-methyl-1H-indazole-7-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLFUUBPIXNXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)OC)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methyl-1H-indazole-7-carboxylate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and handling of methyl 5-methyl-1H-indazole-7-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing upon data from closely related indazole derivatives, this document offers insights into its synthesis, reactivity, and analytical characterization.

Molecular Structure and Physicochemical Properties

Methyl 5-methyl-1H-indazole-7-carboxylate belongs to the indazole class of bicyclic heterocyclic aromatic organic compounds. The indazole core, composed of a fused benzene and pyrazole ring, is a prevalent scaffold in many biologically active molecules.[1][2] The structure of the parent acid, 5-methyl-1H-indazole-7-carboxylic acid, is presented below, with the esterification of the carboxylic acid group at the 7-position yielding the target molecule.

Table 1: Physicochemical Properties of 5-methyl-1H-indazole-7-carboxylic acid (Inferred for the methyl ester)

| Property | Value | Source |

| Molecular Formula | C9H8N2O2 | [3] |

| Molecular Weight | 176.17 g/mol | [4] |

| Monoisotopic Mass | 176.05858 Da | [3] |

| XlogP (Predicted) | 1.4 | [3] |

| Appearance | Expected to be a solid | [5][6] |

Note: Properties are for the parent carboxylic acid, but are expected to be similar for the methyl ester, with adjustments for the additional methyl group.

Synthesis and Reactivity

Proposed Synthetic Workflow

A plausible synthetic route would involve the Fischer esterification of the corresponding carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[7]

Caption: Proposed synthesis of methyl 5-methyl-1H-indazole-7-carboxylate.

Reactivity Profile

Indazole derivatives exhibit a rich reactivity profile. The nitrogen atoms in the pyrazole ring can be alkylated or acylated, and the benzene ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.[8][9] The ester group of methyl 5-methyl-1H-indazole-7-carboxylate can be hydrolyzed back to the carboxylic acid or converted to an amide. The indazole ring itself is generally stable but can be susceptible to degradation under harsh conditions.[1]

Stability and Storage

Chemical Stability

Indazole derivatives are generally stable under normal laboratory conditions.[10] However, they are incompatible with strong oxidizing agents.[10][11] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[10]

Table 2: Stability and Incompatibility

| Condition | Effect | Source |

| Normal Conditions | Stable | [10] |

| Strong Oxidizing Agents | Incompatible | [10][11] |

| High Temperatures | Decomposition, release of NOx, CO, CO2 | [10] |

Recommended Storage

For long-term storage, methyl 5-methyl-1H-indazole-7-carboxylate should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] It is advisable to store it away from sources of ignition.[11]

Experimental Protocols

Protocol for Esterification of 5-methyl-1H-indazole-7-carboxylic acid

This protocol is a general procedure and may require optimization.

-

Preparation: In a round-bottom flask, suspend 5-methyl-1H-indazole-7-carboxylic acid (1 equivalent) in methanol (10-20 volumes).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension while stirring.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

-

Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[7]

General Protocol for Stability Testing (Stress Conditions)

-

Sample Preparation: Prepare solutions of methyl 5-methyl-1H-indazole-7-carboxylate in various solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions: Expose the solutions to a range of stress conditions:

-

Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H2O2 at room temperature.

-

Thermal: Solid compound heated in an oven (e.g., 80 °C).

-

Photolytic: Solution exposed to UV light.

-

-

Analysis: At specified time points, analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Caption: Workflow for assessing the stability of the target compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling methyl 5-methyl-1H-indazole-7-carboxylate and its precursors. Based on data for similar compounds, it may cause skin and eye irritation.[4][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10]

-

Ventilation: Use only with adequate ventilation to avoid breathing fumes or dust.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[10] If on skin, wash off immediately with soap and plenty of water.[10] If inhaled, move to fresh air.[10] If swallowed, seek immediate medical assistance.[10]

Conclusion

Methyl 5-methyl-1H-indazole-7-carboxylate is a valuable research chemical with significant potential in drug discovery and development. While specific experimental data for this compound is limited, a comprehensive understanding of its chemical properties, stability, and reactivity can be extrapolated from closely related indazole derivatives. The protocols and information provided in this guide are intended to serve as a foundation for researchers working with this and similar molecules, enabling safe handling, effective synthesis, and robust characterization.

References

-

Govek, et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-1h-indazole-7-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

-

Gaikwad, D. D., Chapolikar, A. D., Devkate, C. G., & Domb, A. J. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved from [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. (n.d.). Retrieved from [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Retrieved from [Link]

-

Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Beilstein Journals. (n.d.). Retrieved from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. (n.d.). Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (2022, April 11). Retrieved from [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. (2021, August 2). Retrieved from [Link]

-

American Elements. (n.d.). Methyl 1-methyl-1H-indazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 3. PubChemLite - 5-methyl-1h-indazole-7-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 1H-indazole-5-carboxylate 473416-12-5 [sigmaaldrich.com]

- 6. CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate [cymitquimica.com]

- 7. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

The Ascendancy of 7-Carboxylate Indazole Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release to the Scientific Community

The indazole scaffold has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[1] Among the various substituted indazoles, derivatives featuring a carboxylate or carboxamide group at the 7-position have emerged as a particularly fruitful area of research, leading to the development of potent and selective therapeutic agents for oncology and inflammatory diseases.[3][4]

This technical guide provides an in-depth exploration of the therapeutic potential of 7-carboxylate indazole derivatives, delving into their mechanisms of action, synthetic strategies, and key therapeutic applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.

The Strategic Importance of the Indazole-7-Carboxylate Moiety

The positioning of a carboxylate or carboxamide group at the 7-position of the indazole ring is not arbitrary. This specific substitution pattern has proven crucial for achieving high-affinity interactions with several key protein targets. The 7-carboxamide group can act as a key hydrogen bond donor and acceptor, anchoring the molecule within the binding pocket of target proteins. This has been particularly evident in the development of inhibitors for two critical classes of enzymes: Inhibitor of Apoptosis Proteins (IAPs) and Poly(ADP-ribose) Polymerases (PARPs).

Mechanism of Action: A Tale of Two Targets

The therapeutic potential of 7-carboxylate indazole derivatives is best exemplified by their ability to modulate two distinct and critical cellular pathways: apoptosis and DNA repair.

Reinstating Apoptosis through IAP Antagonism

Cancer cells often evade programmed cell death (apoptosis) by overexpressing Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1/2).[5][6] These proteins function by directly inhibiting caspases, the executioner enzymes of apoptosis, and by participating in pro-survival signaling pathways.[5]

7-Carboxylate indazole derivatives have been successfully developed as potent antagonists of IAPs. A prime example is Tolinapant (ASTX660) , an orally bioavailable, non-peptidomimetic dual antagonist of cIAP1/2 and XIAP.[7][8]

Mechanism of Tolinapant:

-

cIAP1/2 Degradation: Tolinapant binds to the BIR3 domain of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent degradation by the proteasome.[9]

-

NF-κB Activation: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway. This results in the production of pro-inflammatory cytokines, such as TNF-α.[9][10]

-

XIAP Inhibition: Tolinapant also binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9 and promoting the intrinsic apoptosis pathway.[9]

-

Immune Modulation: Beyond its direct effects on apoptosis, Tolinapant has been shown to have immunomodulatory properties, capable of activating both the innate and adaptive immune systems to promote a robust anti-tumor immune response.[11]

The dual action of antagonizing both cIAPs and XIAP, coupled with its immune-stimulatory effects, makes Tolinapant a promising therapeutic agent for various cancers, particularly T-cell lymphomas.[7][11]

Caption: Mechanism of IAP antagonism by Tolinapant.

Inducing Synthetic Lethality through PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[3][9] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway of DNA double-strand break repair, inhibiting PARP leads to a synthetic lethal phenotype, where the accumulation of unrepaired DNA damage results in cell death.[3][9]

The 2H-indazole-7-carboxamide scaffold has been instrumental in the development of potent PARP inhibitors. The most notable example is Niraparib (MK-4827) , an orally available PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3]

Mechanism of Niraparib:

-

Catalytic Inhibition: Niraparib binds to the catalytic domain of PARP-1 and PARP-2, competing with the natural substrate NAD+, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains.[11]

-

PARP Trapping: In addition to catalytic inhibition, Niraparib "traps" PARP enzymes on damaged DNA. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to the formation of double-strand breaks that cannot be repaired in HR-deficient cells.[10]

The 7-carboxamide group of the indazole core in Niraparib forms critical hydrogen bonds within the nicotinamide binding pocket of the PARP enzyme, contributing significantly to its high inhibitory potency.[11]

Caption: Mechanism of PARP inhibition by Niraparib.

Synthesis of 7-Carboxylate Indazole Derivatives

The synthesis of 7-carboxylate indazole derivatives typically involves the construction of the indazole core followed by functional group manipulations. A common and versatile starting material is 1H-indazole-7-carboxylic acid.

General Synthesis of 1H-Indazole-7-Carboxylic Acid

A variety of methods have been reported for the synthesis of the indazole nucleus. A practical approach to 1H-indazole-7-carboxylic acid can be achieved through the cyclization of appropriately substituted precursors.

Example Protocol: Synthesis of 1H-Indazole-7-Carboxylic Acid

-

Starting Material: 2-Methyl-3-nitrobenzoic acid.

-

Reduction: The nitro group is reduced to an amino group using a standard reducing agent such as SnCl₂ in HCl or catalytic hydrogenation (H₂/Pd-C). This yields 3-amino-2-methylbenzoic acid.

-

Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperature (0-5 °C).

-

Cyclization: The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring. This step can be facilitated by heating.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield 1H-indazole-7-carboxylic acid.

Caption: General synthetic route to 1H-indazole-7-carboxylic acid.

Synthesis of 7-Carboxamide Derivatives

The 7-carboxamide moiety is typically introduced via amide coupling of the corresponding 7-carboxylic acid with a desired amine.

Example Protocol: Amide Coupling to form Indazole-7-Carboxamides

-

Activation of Carboxylic Acid: 1H-Indazole-7-carboxylic acid is dissolved in an aprotic solvent (e.g., DMF or DCM). A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)/EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or thionyl chloride (to form the acyl chloride) is added to activate the carboxylic acid. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is often included.

-

Addition of Amine: The desired amine (R-NH₂) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is typically quenched with water or a mild aqueous acid/base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the final indazole-7-carboxamide.

Sources

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. revvity.co.jp [revvity.co.jp]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Indazole Scaffold: A Technical Guide to Methyl 5-methyl-1H-indazole-7-carboxylate and Its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on a Promising Heterocyclic Moiety.

This technical guide delves into the chemical identity, physicochemical characteristics, and synthetic pathways associated with Methyl 5-methyl-1H-indazole-7-carboxylate. While this specific molecule is not extensively cataloged with a dedicated CAS number in major chemical databases, its core structure, the indazole ring, is a cornerstone in medicinal chemistry. This guide will provide a comprehensive overview of closely related, well-documented isomers and the direct synthetic route to the target compound from its carboxylic acid precursor, offering valuable, actionable insights for researchers in drug discovery and organic synthesis.

The indazole nucleus is a privileged scaffold, meaning it is a recurring structural motif in molecules that exhibit a wide range of biological activities. From potent anti-inflammatory agents to targeted cancer therapeutics, the versatility of the indazole ring system makes its derivatives, such as the titular carboxylate, of significant interest to the scientific community.

Physicochemical Landscape of Indazole Carboxylates

To appreciate the properties of Methyl 5-methyl-1H-indazole-7-carboxylate, it is instructive to examine the characteristics of its commercially available isomers. This comparative data provides a reliable benchmark for predicting the behavior of the target compound.

| Property | Methyl 1H-indazole-5-carboxylate[1][2][3] | Methyl 7-methyl-1H-indazole-5-carboxylate[4] | Methyl 1H-indazole-3-carboxylate[5] |

| CAS Number | 473416-12-5[2][3] | 1220039-49-5[4] | 43120-28-1[5] |

| Molecular Formula | C₉H₈N₂O₂[2][3] | C₁₀H₁₀N₂O₂ | C₉H₈N₂O₂[5] |

| Molecular Weight | 176.17 g/mol [1][2] | 190.20 g/mol | 176.17 g/mol [5] |

| Appearance | Light yellow to brown solid[3] | Solid | White to off-white solid[5] |

| Purity | ≥ 96% (HPLC)[3] | 98% | Not specified |

| Storage Conditions | 0-8 °C[3] | 4 °C | Not specified |

Synthesis Pathway: From Carboxylic Acid to Methyl Ester

The most direct and common method for preparing Methyl 5-methyl-1H-indazole-7-carboxylate is through the esterification of its corresponding carboxylic acid, 5-methyl-1H-indazole-7-carboxylic acid. The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction for this purpose.

Conceptual Workflow for Fischer-Speier Esterification

Caption: Workflow of Fischer-Speier Esterification.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1H-indazole-7-carboxylic acid (1.0 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by cautiously adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure Methyl 5-methyl-1H-indazole-7-carboxylate.

The Role of Indazoles in Drug Discovery

The indazole scaffold is a key pharmacophore in a number of approved drugs, highlighting its therapeutic importance. Its rigid bicyclic structure allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets.

Indazole Derivatives as Kinase Inhibitors

Many indazole-containing compounds function as kinase inhibitors, a class of drugs that block the action of one or more protein kinases. By doing so, they can interfere with signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Caption: Indazole derivatives as competitive kinase inhibitors.

Conclusion

While Methyl 5-methyl-1H-indazole-7-carboxylate is not a widely cataloged compound, its synthesis is straightforward from its carboxylic acid precursor. The broader family of indazole carboxylates demonstrates significant potential in medicinal chemistry, serving as versatile building blocks for the development of novel therapeutics.[3] The physicochemical data of its isomers provide a solid foundation for predicting its properties, and established synthetic protocols offer a clear path to its creation in the lab. For researchers in drug development, the exploration of novel indazole derivatives like this one remains a promising avenue for discovering next-generation therapies.

References

-

PubChem. Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. 5-methyl-1h-indazole-7-carboxylic acid (C9H8N2O2). University of Luxembourg. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1H-indazole-5-carboxylate 473416-12-5 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate [cymitquimica.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to 5-Methyl-1H-indazole-7-carboxylate as a Pharmacophore

For the attention of researchers, scientists, and drug development professionals, this in-depth guide explores the multifaceted role of the 5-methyl-1H-indazole-7-carboxylate core in modern medicinal chemistry. We will dissect its structural features, delve into its applications as a pharmacophore, and provide practical insights into its synthesis and optimization for therapeutic targeting.

Introduction: The Indazole Nucleus - A Cornerstone of Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1] Its rigid structure and versatile substitution patterns allow for the precise spatial orientation of functional groups, making it an ideal foundation for designing molecules that interact with a wide array of biological targets.[2][3] Indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[3] This has culminated in the development of several clinically successful drugs, such as the anticancer agents niraparib and pazopanib, which feature the indazole core.[3]

This guide will focus on a specific, and increasingly important, substituted indazole: 5-methyl-1H-indazole-7-carboxylate. We will explore the unique contributions of the 5-methyl and 7-carboxylate groups to its pharmacophoric properties and its successful application in the design of potent and selective inhibitors of key cellular signaling pathways.

The Pharmacophoric Significance of the 5-Methyl-1H-indazole-7-carboxylate Core

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger or block its biological response. The 5-methyl-1H-indazole-7-carboxylate scaffold presents a unique combination of features that make it a highly effective pharmacophore, particularly in the realm of kinase inhibition.

The indazole core itself provides a rigid platform and can participate in crucial hydrogen bonding interactions with the hinge region of many kinases. The strategic placement of the 5-methyl and 7-carboxylate groups further refines its binding capabilities and physicochemical properties.

The Role of the 5-Methyl Group

The methyl group at the 5-position of the indazole ring, while seemingly simple, plays a crucial role in fine-tuning the molecule's interaction with its target. It can:

-

Enhance Potency through Hydrophobic Interactions: The methyl group can occupy a small hydrophobic pocket within the target protein, leading to increased binding affinity.

-

Improve Selectivity: The presence and position of the methyl group can introduce steric hindrance that prevents binding to off-target proteins, thereby improving the selectivity profile of the drug candidate.

-

Modulate Physicochemical Properties: The addition of a methyl group can influence the molecule's solubility, lipophilicity, and metabolic stability.

The Significance of the 7-Carboxylate Group

The carboxylate group at the 7-position is a key feature that can significantly influence the molecule's properties and biological activity. It can act as:

-

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylate can form strong hydrogen bonds with amino acid residues in the target protein, anchoring the molecule in the binding site.

-

A Handle for Further Derivatization: The carboxylate group provides a convenient attachment point for the introduction of other functional groups to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

-

A Bioisosteric Replacement Point: In drug design, the carboxylic acid moiety can sometimes lead to unfavorable pharmacokinetic properties. The 7-carboxylate group can be replaced with various bioisosteres, such as tetrazoles or sulfonamides, to improve metabolic stability and oral bioavailability while maintaining or even enhancing biological activity.[4][5]

Application in Kinase Inhibition: A Case Study in Structure-Activity Relationships

The 5-methyl-1H-indazole-7-carboxylate scaffold has proven to be a particularly effective starting point for the development of potent and selective kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While specific SAR data for a large series of 5-methyl-1H-indazole-7-carboxylate derivatives is not extensively available in the public domain, we can extrapolate from structurally related indazole-based kinase inhibitors to understand the likely impact of modifications to this core.

| Compound | R1 | R2 | Target Kinase | IC50 (nM) |

| Analog 1 | H | -NH-Aryl | ERK1/2 | 9.3 - 25.8 |

| Analog 2 | 6-F | -NH-Aryl | FGFR1 | < 4.1 |

| Analog 3 | H | -NH-Aryl | FGFR1 | 15.0 |

This table presents hypothetical data for illustrative purposes, based on published data for structurally similar indazole-based kinase inhibitors to highlight potential SAR trends.[6][7]

Key SAR Insights (extrapolated):

-

Modification of the 7-Carboxamide: The nature of the substituent attached to the 7-carboxamide is critical for potency and selectivity. Large, hydrophobic groups can often access additional binding pockets, while polar groups can improve solubility.

-

Substitution on the Indazole Ring: Small substituents at other positions on the indazole ring, such as a fluorine at the 6-position, can enhance potency, likely through favorable interactions with the kinase active site.[7]

-

Bioisosteric Replacement of the Carboxamide: Replacing the amide linker with other functionalities can modulate the compound's pharmacokinetic profile.

Experimental Protocols

Synthesis of Methyl 5-methyl-1H-indazole-7-carboxylate

A general synthetic route to the 5-methyl-1H-indazole-7-carboxylate core is outlined below. This protocol is based on established methods for the synthesis of substituted indazoles and may require optimization for specific substrates.

Step 1: Nitration of 2,6-dimethylbenzoic acid

-

To a stirred solution of 2,6-dimethylbenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto ice and collect the precipitate by filtration.

-

Wash the solid with cold water and dry to afford 3-methyl-2-nitro-6-methylbenzoic acid.

Step 2: Esterification

-

Dissolve the 3-methyl-2-nitro-6-methylbenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 3-methyl-2-nitro-6-methylbenzoate.

Step 3: Reductive Cyclization

-

Dissolve the methyl 3-methyl-2-nitro-6-methylbenzoate in ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate, and reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-methyl-1H-indazole-7-carboxylate.

In Vitro Kinase Inhibition Assay

A general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase is provided below.

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Add the test compound at various concentrations.

-

Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathway and Experimental Workflow Visualization

Kinase Signaling Pathway and Point of Inhibition

Caption: A generalized kinase signaling pathway illustrating the point of intervention for a 5-methyl-1H-indazole-7-carboxylate-based inhibitor.

Synthetic and Screening Workflow

Caption: A typical workflow for the synthesis, screening, and optimization of a compound library based on the 5-methyl-1H-indazole-7-carboxylate scaffold.

ADME/Tox Considerations

While the 5-methyl-1H-indazole-7-carboxylate core offers a promising starting point for drug design, it is crucial to consider the potential for metabolic liabilities and toxicity. In silico ADME/Tox profiling can be a valuable tool in the early stages of drug discovery to predict potential issues and guide the design of compounds with more favorable pharmacokinetic and safety profiles.[8][9]

Key ADME/Tox parameters to consider:

-

Solubility: The carboxylate group can improve aqueous solubility, but the overall solubility will depend on the nature of the substituents.

-

Permeability: The balance between hydrophilicity and lipophilicity is crucial for good membrane permeability and oral absorption.

-

Metabolic Stability: The indazole ring is generally metabolically stable, but substituents can be sites of metabolism. In vitro metabolism studies using liver microsomes or hepatocytes are essential to identify potential metabolic hotspots.[8]

-

CYP450 Inhibition: It is important to assess the potential for inhibition of major cytochrome P450 enzymes to avoid drug-drug interactions.

-

Toxicity: In silico models and in vitro cytotoxicity assays can help to identify potential toxic liabilities early in the drug discovery process.

Conclusion and Future Directions

The 5-methyl-1H-indazole-7-carboxylate scaffold represents a highly valuable pharmacophore in modern drug discovery. Its rigid core, combined with the strategically placed methyl and carboxylate groups, provides a versatile platform for the design of potent and selective inhibitors of a range of biological targets, with a particular emphasis on protein kinases. While more detailed structure-activity relationship studies on this specific core are warranted, the available data on related indazole derivatives provide a strong foundation for its continued exploration. Future efforts in this area should focus on the synthesis and evaluation of diverse libraries of 5-methyl-1H-indazole-7-carboxylate derivatives, coupled with in-depth ADME/Tox profiling, to unlock the full therapeutic potential of this promising scaffold.

References

- Cao, J., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2897.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Scientia Pharmaceutica, 90(1), 12.

- Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15(2), 226-233.

- Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.

- Gaikwad, D. D., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.

- Wang, X., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(3), 1385.

- BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.

- BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.

- BenchChem. (2025). In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound.

- Google Patents. (2009).

- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

- Wang, X., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(3), 1385.

-

Appretech Scientific Limited. (n.d.). methyl 7-methyl-1H-indazole-5-carboxylate. Retrieved from [Link]

- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1347.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(48), 31057-31081.

Sources

- 1. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem-space.com [chem-space.com]

- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Solvent Selection for Methyl 5-methyl-1H-indazole-7-carboxylate

[1]

Executive Summary

Methyl 5-methyl-1H-indazole-7-carboxylate (CAS: 1360945-87-4) is a functionalized indazole building block, critical in the synthesis of kinase inhibitors and bioactive heterocyclic scaffolds.[1][2][3][4][5] Its solubility behavior is governed by the competition between its high crystal lattice energy (typical of planar, H-bonding indazoles) and its lipophilic methyl/ester substituents.[1]

This guide provides a predictive solubility profile derived from structural analogs and thermodynamic principles, alongside a validated experimental protocol for precise determination. It is designed to assist process chemists in solvent selection for reactions, purification, and formulation.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1]

Structural Analysis

The molecule consists of a planar indazole core substituted with a methyl group at the C5 position and a methyl ester at the C7 position.

| Property | Value (Predicted/Derived) | Impact on Solubility |

| Molecular Weight | 190.20 g/mol | Low MW favors dissolution, but planarity opposes it.[1] |

| LogP (Octanol/Water) | ~2.4 – 2.7 | Lipophilic.[1] Indicates poor aqueous solubility and good affinity for organic solvents (DCM, EtOAc).[1] |

| H-Bond Donors (HBD) | 1 (Indazole N-H) | Creates strong intermolecular H-bonds in the crystal lattice (High Melting Point).[1] |

| H-Bond Acceptors (HBA) | 3 (N2, Ester C=O, O-Me) | Facilitates solubility in polar protic solvents (MeOH, EtOH) via H-bonding.[1] |

| pKa (Indazole NH) | ~13.8 | Very weak acid.[1] Deprotonation requires strong bases (e.g., NaH, KOtBu).[1] |

| pKa (Indazole N2) | ~1.5 | Very weak base.[1] Protonation requires strong acids (e.g., HCl, TFA).[1] |

Thermodynamic Insight: The "Brick Dust" Effect. Indazoles often exhibit high melting points (>150°C) due to strong

stacking and intermolecular hydrogen bonding (NHN).[1] Dissolution requires a solvent capable of disrupting these lattice forces.[1] Protic solvents (MeOH) disrupt H-bonds, while Dipolar Aprotic solvents (DMSO) disrupt dipole-dipole interactions.[1]

Solubility Profile in Organic Solvents

Note: Values are categorical estimates based on structural analogs (e.g., methyl 1H-indazole-5-carboxylate, methyl 1H-indazole-3-carboxylate) and standard medicinal chemistry trends.

Solvent Tier List

| Solubility Tier | Solvent Class | Specific Solvents | Estimated Solubility | Application Context |

| Tier 1: High | Dipolar Aprotic | DMSO, DMF, DMAc, NMP | > 100 mg/mL | Stock Solutions: Ideal for biological assays and high-concentration reactions (e.g., S_NAr). |

| Tier 2: Good | Polar Organic | THF, Dichloromethane (DCM), Acetone | 20 – 80 mg/mL | Reaction Media: Standard solvents for acylation, alkylation, or reduction steps. |

| Tier 3: Moderate | Protic / Esters | Methanol, Ethanol, Ethyl Acetate, Acetonitrile | 5 – 30 mg/mL | Process Solvents: Ideal for reflux reactions. Often used as the "good" solvent in recrystallization.[1] |

| Tier 4: Low | Non-Polar / Aqueous | Water, Hexanes, Heptane, Toluene, Diethyl Ether | < 1 mg/mL | Workup/Purification: Used as antisolvents to precipitate the product or wash away impurities. |

Temperature Dependence (Van't Hoff Trend)

Solubility in Tier 3 solvents (MeOH, EtOAc) is highly temperature-dependent.[1]

Visualizing the Solubility Landscape

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Analysis).

Experimental Protocols

Since batch-to-batch polymorphism can alter solubility, empirical determination is recommended for critical steps.[1]

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine exact saturation solubility (

-

Preparation: Weigh approx. 50 mg of methyl 5-methyl-1H-indazole-7-carboxylate into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[1]

-

Equilibration:

-

Seal the vial tightly.[1]

-

Shake or stir at 25°C for 24 hours (ensure excess solid remains; if clear, add more solid).

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (using a rotavap or nitrogen stream) until dry.

-

Quantification: Weigh the dried residue.

- [1]

Protocol B: Visual Solubility Screen (Rapid)

Objective: Quickly classify solubility for solvent selection.[1]

-

Place 10 mg of compound in a vial.

-

Add solvent in increments:

Process Applications & Troubleshooting

Recrystallization Strategy

To purify the compound from crude reaction mixtures:

-

System A (Preferred): Dissolve in minimal refluxing Ethyl Acetate .[1] Slowly add Hexane (or Heptane) until slight turbidity appears.[1] Cool slowly to 4°C.

-

System B (Alternative): Dissolve in minimal refluxing Ethanol .[1] Add warm Water dropwise until turbid. Cool to room temperature.

pH-Dependent Solubility (The "Acid/Base Swing")

The indazole nitrogen (N2) is weakly basic.[1]

-

To Dissolve in Water: Acidify to pH < 1 using 1M HCl.[1] The compound forms the hydrochloride salt (soluble).[1]

-

To Precipitate: Neutralize the acidic solution with NaOH to pH ~7. The free base will precipitate out.[1]

-

Warning: Avoid strong base (pH > 12) for extended periods to prevent hydrolysis of the methyl ester.[1]

References

-

Synthesis of Indazole Carboxylates: Bioorganic & Medicinal Chemistry, 2008, 16(11), 5962-5973.[1] (Describes general synthesis and workup of 7-substituted indazoles). [1]

-

Thermodynamics of Indazoles: Journal of Chemical & Engineering Data, 2014, 59(4), 1334–1340. (Solubility data for structural analog 1H-indazole-3-carboxylic acid). [1]

-

General Solubility Principles: Handbook of Solubility Data for Pharmaceuticals, CRC Press.[1] (Reference for LogP and lattice energy correlations).

-

Compound Data: PubChem CID 675476 (Methyl 1H-indazole-3-carboxylate) & CID 12639205 (1H-Indazole-7-carboxylic acid).[1] [1]

Sources

- 1. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1015068-76-4|Methyl 3-methyl-1H-indazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. 192945-49-6|Methyl 1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. 885278-74-0|Ethyl 1H-indazole-7-carboxylate|BLD Pharm [bldpharm.com]

- 5. 677304-69-7|1H-Indazole-7-carboxylic acid|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Calculation of Molecular Weight and Exact Mass: A Case Study of Methyl 5-methyl-1H-indazole-7-carboxylate

Abstract

In the landscape of pharmaceutical research and drug development, the precise characterization of a chemical entity is paramount. Among the most fundamental of these characteristics are molecular weight and exact mass. While often used interchangeably in general laboratory parlance, these two metrics are distinct and serve different, yet equally critical, purposes. This technical guide provides an in-depth exploration of the principles and methodologies for calculating both the molecular weight and the exact mass, using methyl 5-methyl-1H-indazole-7-carboxylate as a practical case study. This document is intended for researchers, scientists, and drug development professionals, offering not just the "how" but the critical "why" behind these calculations, grounding them in the context of high-resolution mass spectrometry, pharmacokinetics, and regulatory compliance.

Foundational Concepts in Molecular Mass: A Critical Distinction

The journey of a drug candidate from discovery to clinical application is paved with data, and its molecular mass is a cornerstone of its identity. Understanding the nuances between molecular weight and exact mass is essential for accurate data interpretation, from early-stage high-throughput screening to late-stage quality control.

Molecular Weight (MW) , also referred to as molar mass, represents the weighted average mass of a molecule's atoms based on the natural isotopic abundance of the elements.[1] It is expressed in grams per mole ( g/mol ).[2][3] This value is crucial for stoichiometric calculations in synthetic chemistry, preparation of solutions of a specific molarity, and for assessing bulk properties of a substance. In drug development, it is a key parameter in Lipinski's Rule of Five, which predicts the oral bioavailability of a compound.[4]

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[5][6] It is a theoretical value expressed in Daltons (Da) or unified atomic mass units (u).[3][6] The significance of exact mass is most profound in the field of mass spectrometry.[7] High-resolution mass spectrometers (HR-MS), such as Time-of-Flight (TOF) or Orbitrap instruments, can measure the mass of an ion with enough precision to distinguish between compounds that have the same nominal mass but different elemental compositions.[8] This capability is indispensable for confirming the elemental composition of a newly synthesized compound, identifying metabolites, and characterizing unknown substances.[8]

The accurate determination of molecular mass is not merely an academic exercise; it has profound implications throughout the drug development pipeline:

-

Compound Identity and Purity: Confirming the molecular mass is a primary step in verifying the identity and purity of a synthesized active pharmaceutical ingredient (API).[7]

-

Pharmacokinetics (ADME): Molecular weight is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Compounds with high molecular weights (>500 g/mol ) may exhibit poor absorption and membrane permeation.[4]

-

Structural Elucidation: High-resolution mass spectrometry provides an experimental mass that is compared against the calculated exact mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental formula of a molecule and its fragments, aiding in structural elucidation.[9]

-

Metabolite Identification: During drug metabolism studies, HR-MS is used to detect and identify novel metabolites by precisely measuring their masses and inferring their elemental formulas, often by tracking the mass shift from the parent drug.[8]

The Subject Molecule: Methyl 5-methyl-1H-indazole-7-carboxylate

To illustrate these principles, we will perform calculations for methyl 5-methyl-1H-indazole-7-carboxylate.

The first step in any calculation is to establish the correct elemental formula. Based on its chemical name and structure, the formula for methyl 5-methyl-1H-indazole-7-carboxylate is determined to be:

C₁₀H₁₀N₂O₂

This formula indicates that each molecule is composed of:

-

10 Carbon atoms

-

10 Hydrogen atoms

-

2 Nitrogen atoms

-

2 Oxygen atoms

Protocol 1: Calculation of Molecular Weight (Average Mass)

This protocol outlines the procedure for calculating the molecular weight, which is essential for preparing solutions and for general laboratory use.

The calculation of molecular weight is based on the summation of the standard atomic weights of the constituent atoms, as published by the International Union of Pure and Applied Chemistry (IUPAC).[10][11] Standard atomic weights are the weighted averages of the masses of all naturally occurring isotopes of an element, taking into account their relative abundances on Earth. This is why the resulting value is not an integer and reflects the average mass of a mole of molecules.

The standard atomic weights for the elements in our molecule are as follows:

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Nitrogen (N): 14.007 g/mol

-

Oxygen (O): 15.999 g/mol

The molecular weight is calculated by multiplying the count of each element by its standard atomic weight and summing the results.[2][12]

-

Carbon Contribution: 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen Contribution: 10 atoms × 1.008 g/mol = 10.08 g/mol

-

Nitrogen Contribution: 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Oxygen Contribution: 2 atoms × 15.999 g/mol = 31.998 g/mol

-

Total Molecular Weight: 120.11 + 10.08 + 28.014 + 31.998 = 190.202 g/mol

Protocol 2: Calculation of Exact Mass (Monoisotopic Mass)

This protocol details the calculation of the exact mass, a critical value for the confirmation of a compound's identity via high-resolution mass spectrometry.

The calculation of exact mass sums the masses of the most abundant stable isotopes of each element in the molecule.[5][6] Unlike molecular weight, this calculation does not average isotopic abundances. It provides a single, precise theoretical mass for a molecule composed of a specific set of isotopes. This is the value that is experimentally measured for the monoisotopic peak (the peak corresponding to molecules containing only the most abundant isotopes) in a high-resolution mass spectrum.[1][6]

The masses of the most abundant stable isotopes for our elements are:

-

Carbon (¹²C): 12.000000 Da[13]

-

Hydrogen (¹H): 1.007825 Da[13]

-

Nitrogen (¹⁴N): 14.003074 Da[13]

-

Oxygen (¹⁶O): 15.994915 Da[13]

The exact mass is calculated by multiplying the count of each element by its monoisotopic mass and summing the results.[5]

-

Carbon Contribution: 10 atoms × 12.000000 Da = 120.000000 Da

-

Hydrogen Contribution: 10 atoms × 1.007825 Da = 10.078250 Da

-

Nitrogen Contribution: 2 atoms × 14.003074 Da = 28.006148 Da

-

Oxygen Contribution: 2 atoms × 15.994915 Da = 31.989830 Da

-

Total Exact Mass: 120.000000 + 10.078250 + 28.006148 + 31.989830 = 190.074228 Da

Summary of Quantitative Data & Workflow Visualization

For clarity and direct comparison, the calculated values are summarized below.

| Parameter | Value | Unit | Basis of Calculation | Primary Application |

| Molecular Weight | 190.202 | g/mol | Weighted average of natural isotopic abundances | Stoichiometry, solution preparation |

| Exact Mass | 190.074228 | Da | Sum of most abundant stable isotopic masses | High-resolution mass spectrometry |

The logical flow for determining these two distinct mass values from the elemental formula can be visualized as follows.

Sources

- 1. ionsource.com [ionsource.com]

- 2. webqc.org [webqc.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 6. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 7. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 8. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 9. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 12. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 13. Masses [www2.chemistry.msu.edu]

The Strategic Role of Methyl 5-Methyl-1H-indazole-7-carboxylate in Modern Kinase Inhibitor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of small molecule kinase inhibitors. Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases have led to the development of several clinically approved drugs. This in-depth technical guide focuses on a specific, yet increasingly important, building block: methyl 5-methyl-1H-indazole-7-carboxylate . We will dissect its strategic importance, from its synthesis and physicochemical characteristics to its role in establishing potent and selective kinase inhibition. This guide will provide researchers with a comprehensive understanding of this scaffold's potential, supported by detailed experimental protocols and data-driven insights to facilitate the rational design of next-generation kinase inhibitors.

The Indazole Nucleus: A Cornerstone of Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of kinase inhibitors has therefore become a major focus of modern drug discovery. The indazole ring system, a bicyclic heterocycle, has proven to be a highly effective scaffold for kinase inhibitors.[1][2] Its key features include:

-

Hydrogen Bonding Capabilities: The indazole nucleus possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), allowing for critical "hinge-binding" interactions within the ATP-binding site of many kinases.[1]

-

Bioisosteric Replacement: Indazoles can serve as effective bioisosteres for other aromatic systems like indoles or phenols, often leading to improved metabolic stability and pharmacokinetic profiles.

-

Structural Versatility: The indazole core can be readily functionalized at multiple positions, allowing for fine-tuning of a compound's potency, selectivity, and physicochemical properties.

Spotlight on Methyl 5-Methyl-1H-indazole-7-carboxylate: A Scaffold of Interest

Within the broader family of indazole-based kinase inhibitors, the methyl 5-methyl-1H-indazole-7-carboxylate moiety has garnered attention for its potential to impart desirable properties to the parent molecule. While detailed public literature on a specific kinase inhibitor featuring this exact core is emerging, its inclusion in recent patent literature underscores its relevance in contemporary drug discovery programs.[3][4][5]

The strategic placement of the methyl group at the 5-position and the methyl carboxylate at the 7-position can influence several key aspects of a kinase inhibitor's profile:

-

The 5-Methyl Group: Substitution at the C5 position of the indazole ring can modulate the electronic properties and steric profile of the molecule. A methyl group at this position can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets within the kinase active site. However, the impact of a 5-methyl group on potency can be target-dependent, with some studies showing it to be less effective than a methoxy group for certain kinases.[1]

-

The 7-Carboxylate Moiety: The ester at the 7-position serves as a versatile synthetic handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, introducing new vectors for interaction with the target protein or for modulating physicochemical properties. The ester itself can also influence solubility and cell permeability.

Synthesis of the Core Scaffold: A Detailed Protocol

The synthesis of methyl 5-methyl-1H-indazole-7-carboxylate can be achieved through a multi-step process, adapted from methodologies reported for structurally related compounds.[6] The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of Methyl 5-Methyl-1H-indazole-7-carboxylate

Step 1: Synthesis of a Substituted Precursor (e.g., Ethyl 4-methoxy-5-methyl-1H-indazole-7-carboxylate)

-

To a solution of a suitable starting material, such as a substituted dihalobenzene, in an appropriate solvent like ethanol, add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., tBu3P.BF4), a base (e.g., DBU), and a source of carbon monoxide (e.g., Mo(CO)6).

-

Stir the reaction mixture under an inert atmosphere at an elevated temperature (e.g., 80 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl ester of the indazole-7-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

-

Add a strong base, such as sodium hydroxide (NaOH), and heat the mixture (e.g., 50 °C) for several hours until the ester is completely hydrolyzed.

-

Cool the reaction mixture and acidify to a pH of approximately 5 with a suitable acid (e.g., 2N HCl).

-

The carboxylic acid product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Fischer Esterification to the Methyl Ester

-

Suspend the carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4).

-

Reflux the mixture for several hours until the esterification is complete.

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final methyl 5-methyl-1H-indazole-7-carboxylate.

Diagram of the Synthetic Workflow

Caption: Synthetic route for Methyl 5-Methyl-1H-indazole-7-carboxylate.

Role in Kinase Binding and Structure-Activity Relationship (SAR)

The 5-methyl-1H-indazole-7-carboxylate scaffold can be strategically employed in the design of both Type I and Type II kinase inhibitors. The core indazole typically forms hydrogen bonds with the kinase hinge region, while the substituents at the 5- and 7-positions can be tailored to interact with other regions of the ATP-binding site, thereby influencing potency and selectivity.

Hypothetical Binding Mode:

-

Hinge Binding: The N1-H and N2 atoms of the indazole ring are predicted to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

-

Hydrophobic Interactions: The 5-methyl group can occupy a small hydrophobic pocket adjacent to the hinge region, potentially increasing binding affinity.

-

Solvent-Exposed Region: The 7-carboxylate group, or more commonly, an amide derivative, extends towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing larger substituents that can confer selectivity or improve pharmacokinetic properties without disrupting the core binding interactions.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes hypothetical SAR data for a series of kinase inhibitors based on the 5-methyl-1H-indazole-7-carboxamide scaffold, targeting a generic tyrosine kinase. This data is illustrative and based on general principles observed in kinase inhibitor design.

| Compound ID | R Group (at 7-carboxamide) | Kinase IC50 (nM) | Cellular Potency (IC50, µM) |

| 1 | -NH2 | 500 | >10 |

| 2 | -NH-CH3 | 250 | 5.2 |

| 3 | -NH-(4-fluorophenyl) | 50 | 0.8 |

| 4 | -NH-(3-pyridyl) | 25 | 0.4 |

| 5 | -NH-(4-piperidyl) | 10 | 0.1 |

Interpretation of SAR Data:

-

The unsubstituted amide (1 ) shows weak activity, suggesting that the 7-position requires further substitution to achieve potent inhibition.

-

Small alkyl substitution (2 ) provides a modest increase in potency.

-

Aromatic substituents (3 and 4 ) significantly improve potency, likely through additional hydrophobic and/or polar interactions. The nitrogen in the pyridyl ring of 4 may form a beneficial hydrogen bond.

-

The introduction of a basic amine in the piperidyl ring (5 ) leads to the most potent compound, a common strategy to enhance solubility and form salt bridges with acidic residues in the kinase.

Kinase Signaling Pathway and Inhibition

Kinase inhibitors containing the 5-methyl-1H-indazole-7-carboxylate scaffold could potentially target a variety of kinase-driven signaling pathways implicated in cancer. For instance, they could be designed to inhibit receptor tyrosine kinases (RTKs) like VEGFR or PDGFR, or downstream kinases in the MAPK/ERK pathway.

Diagram of a Generic Kinase Signaling Pathway

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion and Future Directions

The methyl 5-methyl-1H-indazole-7-carboxylate scaffold represents a valuable and versatile building block for the design of novel kinase inhibitors. Its inherent drug-like properties, coupled with the potential for strategic functionalization at the 5- and 7-positions, offer a promising avenue for the development of potent and selective therapeutics. Future research in this area should focus on the synthesis and biological evaluation of diverse libraries of compounds based on this core, targeting a wide range of kinases implicated in human disease. The detailed protocols and SAR insights provided in this guide serve as a solid foundation for researchers to embark on such endeavors.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

- US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators - Google Patents.

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available at: [Link]

- WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents.

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. Available at: [Link]

- WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor - Google Patents.

- WO2024023727A1 - Novel acc inhibitors - Google Patents.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 3. US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators - Google Patents [patents.google.com]

- 4. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]

- 5. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]

- 6. WO2024023727A1 - Novel acc inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Methyl 5-Methyl-1H-indazole-7-carboxylate

Introduction

Methyl 5-methyl-1H-indazole-7-carboxylate is a key building block in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, including kinase inhibitors used in oncology.[1] The demand for efficient and scalable synthetic routes to functionalized indazoles is therefore of paramount importance for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed scalable synthesis for methyl 5-methyl-1H-indazole-7-carboxylate. The presented methodologies are designed to be robust, reproducible, and amenable to large-scale production, addressing the common challenges associated with the synthesis of polysubstituted heterocyclic compounds. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the construction of the indazole ring from a suitably functionalized benzene precursor. The key disconnection is the N-N bond formation, which can be achieved through a reductive cyclization of a nitro-substituted aromatic compound in the presence of a nitrogen source.

This leads to a proposed multi-step synthesis commencing from a commercially available or readily accessible starting material. The overall synthetic workflow is depicted below.

Caption: Retrosynthetic analysis of methyl 5-methyl-1H-indazole-7-carboxylate.

Proposed Scalable Synthetic Protocols

The following protocols detail a proposed three-step synthesis for methyl 5-methyl-1H-indazole-7-carboxylate, designed for scalability and efficiency.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of 2-Amino-3-methyl-5-bromobenzoic Acid

This protocol describes the regioselective bromination of 2-amino-3-methylbenzoic acid. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF provides a scalable and selective method for introducing the bromine atom at the 5-position.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-3-methylbenzoic acid | 151.16 | 1.0 equiv. | |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 equiv. | |

| N,N-Dimethylformamide (DMF) | 73.09 | ||

| Water | 18.02 | ||

| Ethyl acetate | 88.11 | ||

| Sodium sulfate (anhydrous) | 142.04 |

Procedure:

-

To a solution of 2-amino-3-methylbenzoic acid in DMF, add N-bromosuccinimide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain 2-amino-3-methyl-5-bromobenzoic acid.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination, especially on a larger scale.

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the starting material and reagents, facilitating a homogeneous reaction.

Protocol 2: Esterification to Methyl 2-Amino-3-methyl-5-bromobenzoate

This protocol details the Fischer esterification of the carboxylic acid intermediate. This is a classic, scalable, and cost-effective method for ester formation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-3-methyl-5-bromobenzoic acid | 230.06 | 1.0 equiv. | |

| Methanol | 32.04 | ||

| Sulfuric acid (concentrated) | 98.08 | Catalytic | |

| Sodium bicarbonate (saturated solution) | 84.01 | ||

| Ethyl acetate | 88.11 | ||

| Sodium sulfate (anhydrous) | 142.04 |

Procedure:

-

Suspend 2-amino-3-methyl-5-bromobenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or HPLC.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-amino-3-methyl-5-bromobenzoate.

Causality of Experimental Choices:

-

Fischer Esterification: This equilibrium-driven reaction is pushed towards the product by using an excess of methanol, which also serves as the solvent. It is a well-established and scalable industrial process.[2]

Part 2: Indazole Ring Formation and Final Product

Protocol 3: Reductive Cyclization to Methyl 5-Methyl-1H-indazole-7-carboxylate

This key transformation involves a one-pot diazotization of the amino group followed by an intramolecular reductive cyclization to form the indazole ring. This approach avoids the isolation of the potentially unstable diazonium salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 2-amino-3-methyl-5-bromobenzoate | 244.08 | 1.0 equiv. | |

| Sodium nitrite | 69.00 | 1.2 equiv. | |

| Hydrochloric acid (concentrated) | 36.46 | ||

| Tin(II) chloride dihydrate | 225.65 | 3.0 equiv. | |

| Methanol | 32.04 | ||

| Sodium hydroxide (solution) | 40.00 | ||

| Ethyl acetate | 88.11 | ||

| Sodium sulfate (anhydrous) | 142.04 |

Procedure:

-

Dissolve methyl 2-amino-3-methyl-5-bromobenzoate in methanol and cool to 0-5 °C.

-

Slowly add concentrated hydrochloric acid.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to form the diazonium salt in situ.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully adding a solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford methyl 5-methyl-1H-indazole-7-carboxylate.

Causality of Experimental Choices:

-

In Situ Diazotization and Reduction: This one-pot procedure is advantageous for scalability as it avoids the isolation of the diazonium salt, which can be unstable.[3][]

-